Methyl 3-iso-propoxyphenyl sulfide

Description

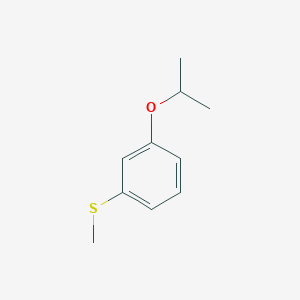

Methyl 3-iso-propoxyphenyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with an iso-propoxy group at the 3-position and a methyl sulfide (-S-CH₃) moiety. Such aryl sulfides are commonly utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or ligands in catalysis.

Properties

IUPAC Name |

1-methylsulfanyl-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWCZKAPHSFDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276974 | |

| Record name | 1-(1-Methylethoxy)-3-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-09-9 | |

| Record name | 1-(1-Methylethoxy)-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethoxy)-3-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iso-propoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-iso-propoxyphenyl magnesium bromide with methyl sulfide. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, 3-iso-propoxyphenyl boronic acid is reacted with methyl sulfide in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iso-propoxyphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of sulfides to thiols.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 3-iso-propoxyphenyl sulfide serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions, including oxidation to form sulfoxides and sulfones.

Biology

The compound is being studied for its interactions with biological systems. Its sulfide group may engage in redox reactions, influencing cellular signaling pathways and metabolic processes. Research indicates potential antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Medicine

Ongoing research is exploring the therapeutic potential of this compound. It may play a role in developing new drugs targeting diseases where oxidative stress is a factor. Its derivatives have shown promise as anticancer agents by inhibiting cell proliferation in cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Description | Efficacy (IC50/MIC) |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | IC50 = 7.3 ± 1.5 µM |

| Antibacterial | Inhibition against Gram-positive/negative bacteria | MIC = 40 - 50 µg/mL |

Anticancer Activity

A study evaluated the inhibitory effects of this compound on topoisomerase II, an enzyme critical for DNA replication. Modifications to the phenolic structure enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy against cancer cells .

Antibacterial Screening

In another study focusing on the antibacterial properties of phenolic sulfides, this compound was included in a broader screening of related compounds. Results indicated significant antibacterial activity against common pathogens, supporting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 3-iso-propoxyphenyl sulfide involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of intermediate species and the rearrangement of electrons within the molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

Aryl Sulfides

- Methyl phenyl sulfide: Simpler analogue lacking the 3-iso-propoxy substituent. No comparative reactivity or stability data is available in the provided sources.

- Ethyl 4-methoxyphenyl sulfide : Substitutes methoxy and ethyl groups, suggesting differences in lipophilicity and metabolic stability. Again, direct comparisons are absent in the evidence.

Sulfur-Containing Biomolecules ()

Methyl mercaptan (CH₃SH) and hydrogen sulfide (H₂S) are volatile sulfur compounds produced microbiologically in periodontal environments . Unlike Methyl 3-iso-propoxyphenyl sulfide, these are small, gaseous molecules with significant toxicity and roles in microbial pathogenesis. Their biological production contrasts sharply with the synthetic origin of aryl sulfides, highlighting divergent applications and hazards.

Data Limitations

The provided evidence lacks direct data on this compound, making quantitative comparisons (e.g., boiling points, solubility, spectroscopic profiles) impossible. For instance, while triethylphosphine’s molecular weight is 118.16 g/mol , the target compound’s molecular weight remains unstated.

Biological Activity

Methyl 3-iso-propoxyphenyl sulfide is an organic compound characterized by its unique molecular structure, which includes a sulfide group attached to a phenyl ring that is further substituted with a methyl group and an isopropoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to pharmacological applications.

- Molecular Formula : C11H16O2S

- Molecular Weight : Approximately 182.28 g/mol

- Structural Features : Contains a phenyl ring bonded to a sulfur atom, which is also connected to a methyl group and an isopropoxy group.

The presence of the sulfide group is significant as it can influence the compound's reactivity and interaction with biological systems. Sulfide-containing compounds are known to participate in various biochemical processes, including signaling pathways and metabolic reactions.

Research indicates that this compound may interact with various molecular targets within biological systems, potentially influencing key biochemical pathways. The sulfide group can undergo oxidation to form sulfoxides or sulfones, which may exhibit different biological activities compared to the parent compound. This transformation could play a critical role in the compound's pharmacological effects.

Antimicrobial Properties

In addition to anticancer activity, there is emerging interest in the antimicrobial properties of sulfide-containing compounds. Research has shown that certain alkoxysulfenyl derivatives exhibit high insecticidal activity, indicating that this compound may also possess antimicrobial characteristics . The mechanism behind this activity often involves interactions with microbial enzymes or cellular structures.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl phenyl sulfide | Similar structure but lacks the isopropoxy group | Moderate antimicrobial properties |

| Ethyl 3-iso-propoxyphenyl sulfide | Similar structure but has an ethyl group instead of a methyl | Potential anticancer activity |

| 3-Iso-propoxyphenyl sulfide | Lacks the methyl group but retains the isopropoxy substitution | Antimicrobial activity noted |

The unique combination of both a methyl and an isopropoxy group on the phenyl ring in this compound likely influences its reactivity and biological activity, distinguishing it from other related compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:

- Anticancer Studies : Investigations into similar compounds have highlighted their ability to inhibit cancer cell growth through mechanisms involving tubulin polymerization disruption. For instance, pyrrole derivatives have shown IC50 values indicating potent inhibition against various cancer cell lines .

- Biological Interactions : Proteomic approaches have been utilized to explore how bioactive compounds interact with cellular targets, revealing insights into their mechanisms of action. Such studies may pave the way for understanding how this compound could function similarly within biological systems .

Q & A

Q. What mechanistic insights explain contradictory yields in nucleophilic substitution reactions for aryl sulfide synthesis?

- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., elimination vs. substitution) and solvent effects. Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms by stabilizing transition states, while protic solvents may promote side reactions. Kinetic studies via in situ FTIR or HPLC can track intermediates. For example, Pd-catalyzed systems (e.g., Fe₃O₄@SiO₂@A-TT-Pd) enhance regioselectivity in analogous sulfide oxidations .

Q. How can catalytic systems be tailored to improve the oxidation efficiency of this compound derivatives?

- Methodological Answer :

- Catalyst Design : Immobilized Pd nanoparticles on magnetic supports (e.g., Fe₃O₄/SiO₂-NH₂) enable recyclable catalysts with >90% conversion in sulfide oxidations. Optimize ligand systems (e.g., phosphines) to modulate electronic effects .

- Reaction Conditions : Use tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 60°C. Monitor conversion via GC or iodometric titration .

Q. What are the primary sources of bias in quantifying sulfide derivatives, and how can they be mitigated?

- Methodological Answer :

- Total vs. Dissolved Sulfide : Total sulfide measurements (via methylene blue method) overestimate H₂S if particulate sulfides are present. Use field flocculation to isolate dissolved sulfides and reduce oxidation artifacts .

- Instrument Calibration : Validate spectrophotometric methods (e.g., λ = 670 nm for methylene blue) with spike-recovery tests (85–115% recovery range) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points) for this compound analogs?

- Methodological Answer :

- Comparative Analysis : Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-curated databases. For example, allyl methyl sulfide’s boiling point varies by ±3°C across sources due to purity differences .

- Experimental Replication : Reproduce measurements using ASTM-standard distillation setups and differential scanning calorimetry (DSC) .

Tables for Method Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.